molecular formula C17H13Cl2N3O B12590819 N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea CAS No. 648420-81-9

N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea

Katalognummer: B12590819
CAS-Nummer: 648420-81-9
Molekulargewicht: 346.2 g/mol
InChI-Schlüssel: OKIMOQGGDBIYEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea is a synthetic organic compound known for its diverse applications in scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea typically involves the reaction of 3,4-dichlorobenzylamine with quinoline-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N’-quinolin-3-ylthiourea
  • N-(3,4-Dichlorophenyl)-N’-quinolin-3-ylcarbamate
  • N-(3,4-Dichlorophenyl)-N’-quinolin-3-ylamide

Uniqueness

N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

648420-81-9

Molekularformel

C17H13Cl2N3O

Molekulargewicht

346.2 g/mol

IUPAC-Name

1-[(3,4-dichlorophenyl)methyl]-3-quinolin-3-ylurea

InChI

InChI=1S/C17H13Cl2N3O/c18-14-6-5-11(7-15(14)19)9-21-17(23)22-13-8-12-3-1-2-4-16(12)20-10-13/h1-8,10H,9H2,(H2,21,22,23)

InChI-Schlüssel

OKIMOQGGDBIYEU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.